N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide, also known as BPCA, is a chemical compound that has been widely studied for its potential use in scientific research. BPCA is a member of the benzodioxole family of compounds, which have been shown to have various biological activities.
Mechanism of Action
The exact mechanism of action of N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have shown that N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide can bind to GABA receptors and modulate their activity, leading to changes in neuronal excitability. N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of GABA receptor activity, inhibition of amyloid-beta peptide aggregation, and potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its high selectivity for GABA receptors, which allows for more specific modulation of neuronal activity. However, one limitation is the potential for off-target effects, which may complicate data interpretation.
Future Directions
There are several future directions for research involving N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide, including further studies on its potential use as a fluorescent probe for detecting protein-protein interactions, as well as its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide and its potential off-target effects.
Synthesis Methods
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 3-bromophenol with potassium hydroxide, followed by the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step involves the reaction of the intermediate product with 4-aminobenzoic acid to yield N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide.
Scientific Research Applications
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, a modulator of GABA receptors, and a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-2-1-3-11(7-10)16-14(17)9-4-5-12-13(6-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHDCHFQYKEWTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349974 |
Source
|
Record name | N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |
CAS RN |
349114-14-3 |
Source
|
Record name | N-(3-bromophenyl)-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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